molecular formula C9H13F2N5O B6645249 6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide

6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide

Katalognummer: B6645249
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: XNMJALFNHQNEAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide, commonly known as ADP, is a potent and selective inhibitor of the P2Y12 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation. ADP has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases.

Wirkmechanismus

ADP binds to the P2Y12 receptor on platelets, which inhibits the activation of the receptor and prevents platelet aggregation. This leads to a reduction in the risk of thrombosis and other cardiovascular events.
Biochemical and physiological effects:
ADP has been shown to be a potent and selective inhibitor of the P2Y12 receptor. It has a long half-life and produces a sustained inhibition of platelet aggregation. ADP has also been shown to have minimal effects on other receptors and enzymes, which reduces the risk of adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

ADP has several advantages for lab experiments, including its potency and selectivity, long half-life, and sustained inhibition of platelet aggregation. However, ADP also has limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Zukünftige Richtungen

There are several future directions for research on ADP, including:
1. Development of new synthetic methods for ADP that are more cost-effective and scalable.
2. Investigation of the potential use of ADP in cancer treatment and neurological disorders.
3. Development of new formulations and delivery methods for ADP that improve its efficacy and reduce the risk of adverse effects.
4. Investigation of the potential use of ADP in combination with other antiplatelet agents for the treatment of cardiovascular diseases.
5. Investigation of the potential use of ADP in other medical applications, such as wound healing and tissue regeneration.
Conclusion:
ADP is a potent and selective inhibitor of the P2Y12 receptor that has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases. It has several advantages for lab experiments, including its potency and selectivity, long half-life, and sustained inhibition of platelet aggregation. However, it also has limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound. There are several future directions for research on ADP, including the development of new synthetic methods, investigation of its potential use in other medical applications, and the development of new formulations and delivery methods.

Synthesemethoden

ADP can be synthesized using a multi-step process starting from 2,3-difluoropyridine. The synthesis involves several chemical reactions, including chlorination, reduction, and amidation. The final product is obtained after purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

ADP has been extensively studied for its potential use as an antiplatelet agent in the treatment of cardiovascular diseases. It has been shown to be effective in preventing platelet aggregation and reducing the risk of thrombosis. ADP has also been studied for its potential use in other medical applications, such as cancer treatment and neurological disorders.

Eigenschaften

IUPAC Name

6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N5O/c1-13-8(17)6-2-3-7(16-15-6)14-5-9(10,11)4-12/h2-3H,4-5,12H2,1H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMJALFNHQNEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(C=C1)NCC(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.